molecular formula C17H15IN2O2 B4581724 2-(acetylamino)-N-(4-iodophenyl)-3-phenylacrylamide

2-(acetylamino)-N-(4-iodophenyl)-3-phenylacrylamide

Cat. No. B4581724
M. Wt: 406.22 g/mol
InChI Key: RDGLZHVXGPKTQB-LFIBNONCSA-N
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Description

2-(Acetylamino)-N-(4-iodophenyl)-3-phenylacrylamide represents a compound with potential for diverse chemical applications, given its structural complexity which includes acetylamino and phenyl groups attached to an acrylamide backbone. Its relevance spans across various fields of chemistry, including medicinal chemistry, due to its structural features that could interact with biological molecules.

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including acetylation, amidation, and sometimes specific reactions tailored to introduce particular functional groups like iodine or phenyl groups. For instance, compounds with structural similarities have been synthesized using methods such as microwave-assisted synthesis, which offers a rapid and efficient route to obtain the desired products with good yields. These processes are typically characterized by their selectivity and the high purity of the resulting compounds as confirmed by spectroscopic methods (Ghazzali et al., 2012; Sharma et al., 2009).

Molecular Structure Analysis

The molecular structure of such compounds is generally elucidated using techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy. These methods provide detailed information about the atomic arrangement, confirming the presence of specific functional groups and the overall molecular geometry. For example, compounds structurally related to 2-(acetylamino)-N-(4-iodophenyl)-3-phenylacrylamide have had their structures confirmed, showcasing the importance of these analytical techniques in understanding molecular conformations (Ghazzali et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving 2-(acetylamino)-N-(4-iodophenyl)-3-phenylacrylamide or related molecules typically explore the reactivity of functional groups such as the acetylamino or the phenyl group. These reactions can lead to a variety of products, depending on the reaction conditions and the reactants involved. For instance, the interaction with aliphatic amines or the involvement in cycloaddition reactions highlights the compound's versatility in forming new chemical bonds and structures (Matsumura et al., 1976; Nikam & Kappe, 2017).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystal structure, are crucial for understanding the behavior of the compound in different environments. These properties are influenced by the molecular structure and the presence of specific functional groups, affecting the compound's application potential in various chemical contexts.

Chemical Properties Analysis

The chemical properties of 2-(acetylamino)-N-(4-iodophenyl)-3-phenylacrylamide are defined by its reactivity and stability under different conditions. Studies focusing on related compounds have explored their reactivity towards different classes of reagents, highlighting the role of the acetylamino and phenyl groups in facilitating chemical transformations. These insights are valuable for designing new synthesis pathways and for the application of these compounds in further chemical studies.

Scientific Research Applications

Environmental Protection and Water Treatment

One area of application involves the adsorptive elimination of contaminants from water, such as acetaminophen, a common analgesic and antipyretic. Studies have explored adsorption techniques using materials like ZnAl/biochar, which showed high potential in removing such contaminants from water. The key mechanisms identified include π-π interactions, hydrogen bonds, and electrostatic interaction, highlighting the substance's utility in enhancing water purification processes (Igwegbe et al., 2021).

Pharmacology and Drug Mechanisms

In pharmacology, the mechanisms of action of drugs like acetaminophen are of significant interest. Research into acetaminophen has revealed novel analgesic mechanisms beyond its inhibition of cyclooxygenase enzymes, including its metabolism to N-acylphenolamine (AM404) and subsequent action on specific receptors in the brain and spinal cord. This has implications for new pain management techniques involving acetaminophen (Ohashi & Kohno, 2020).

Chemistry and Molecular Biology

The review on the degradation of acetaminophen by advanced oxidation processes provides insights into the kinetics, mechanisms, and by-products of acetaminophen degradation. It discusses the use of AOPs in treating acetaminophen-contaminated water, leading to various degradation products. This review emphasizes the importance of understanding these processes for environmental safety and the development of efficient water treatment technologies (Qutob et al., 2022).

properties

IUPAC Name

(E)-2-acetamido-N-(4-iodophenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15IN2O2/c1-12(21)19-16(11-13-5-3-2-4-6-13)17(22)20-15-9-7-14(18)8-10-15/h2-11H,1H3,(H,19,21)(H,20,22)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGLZHVXGPKTQB-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C/C1=CC=CC=C1)/C(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-acetamido-N-(4-iodophenyl)-3-phenylprop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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